2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol

Übersicht

Beschreibung

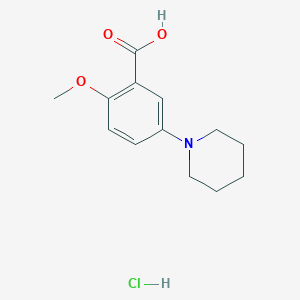

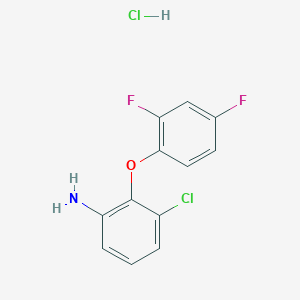

“2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol” is a chemical compound with the CAS Number: 14446-64-1. It has a molecular weight of 263.38 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular formula of “2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol” is C16H25NO2 . The InChI code is 1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3/b17-10+ .Physical And Chemical Properties Analysis

The compound is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthetic Phenolic Antioxidants: Environmental and Health Impacts

Synthetic phenolic antioxidants are employed in numerous industrial applications to prevent oxidative damage and extend product shelf life. However, their widespread use has raised concerns regarding their environmental presence and potential health impacts. Studies have detected SPAs in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products, with breastfeeding infants particularly exposed through breast milk. Toxicity assessments indicate that some SPAs might cause hepatic toxicity, exhibit endocrine-disrupting effects, and potentially be carcinogenic. Notably, the transformation products of these compounds may possess higher toxicity than the parent compounds, prompting calls for the development of novel SPAs with reduced environmental and health impacts (Liu & Mabury, 2020).

Natural Phenolic Compounds: Sources and Bioactivities

Research has also focused on natural sources of phenolic compounds, highlighting their bioactivities. For example, 2,4-Di-tert-butylphenol, a toxic secondary metabolite produced by various organisms, exhibits potent toxicity against almost all testing organisms, including bacteria, molds, and yeasts. This compound is often a major component of volatile or essential oils. The studies underscore the enigmatic nature of why organisms produce autotoxic phenolic compounds and their analogs, suggesting a primary function in endocidal regulation (Zhao et al., 2020).

Applications in Organic Synthesis

Phenolic compounds, including SPAs, find applications in organic synthesis. Metal cation-exchanged clays, for example, have been used as catalysts for various organic synthesis processes. These include the Friedel-Crafts alkylation of phenol, rearrangement of alkyl phenyl ethers, and the production of bisphenols and alkylphenols. Clay catalysts have been highlighted for their ability to be regenerated and reused, offering a sustainable option for organic synthesis (Tateiwa & Uemura, 1997).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds are widely used as oil-soluble antioxidants .

Mode of Action

It is known that antioxidants like this compound work by inhibiting oxidation, a chemical reaction that can produce free radicals, thereby reducing the damage these radicals can cause .

Biochemical Pathways

As an antioxidant, it is likely to be involved in pathways related to oxidative stress and free radical scavenging .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents such as ethanol, acetone, benzene, soybean oil, and cottonseed oil .

Result of Action

As an antioxidant, it is likely to reduce oxidative stress and damage caused by free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol. The compound is stable under light and heat, and it can evaporate with steam when heated .

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-(methoxyiminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKGDHBJUOEZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

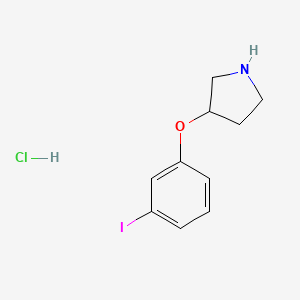

![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)

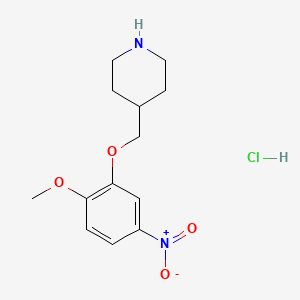

![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)

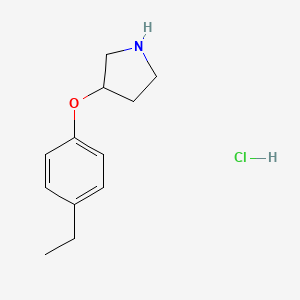

![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)

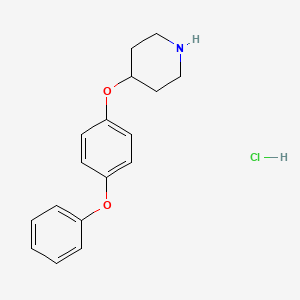

![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)